molecular formula C22H19ClFNO3 B12189083 12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B12189083
M. Wt: 399.8 g/mol
InChI Key: RDMRKCCBHCTXGJ-UHFFFAOYSA-N
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Description

12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzene, chromene, and oxazinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene, chromene, and oxazinone derivatives, such as:

Uniqueness

What sets 12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C22H19ClFNO3

Molecular Weight

399.8 g/mol

IUPAC Name

12-chloro-3-[(2-fluorophenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H19ClFNO3/c23-18-9-16-14-6-2-3-7-15(14)22(26)28-20(16)17-11-25(12-27-21(17)18)10-13-5-1-4-8-19(13)24/h1,4-5,8-9H,2-3,6-7,10-12H2

InChI Key

RDMRKCCBHCTXGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=CC=C5F)Cl

Origin of Product

United States

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